Cas no 2649081-94-5 (2-bromo-1-(isocyanatomethyl)-3-nitrobenzene)

2-bromo-1-(isocyanatomethyl)-3-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene
- 2649081-94-5
- EN300-1893002
-
- インチ: 1S/C8H5BrN2O3/c9-8-6(4-10-5-12)2-1-3-7(8)11(13)14/h1-3H,4H2
- InChIKey: VOKNRBOMDDTTJU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1CN=C=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 255.94835g/mol
- どういたいしつりょう: 255.94835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893002-0.25g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 0.25g |
$855.0 | 2023-09-18 | ||
Enamine | EN300-1893002-0.5g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 0.5g |
$891.0 | 2023-09-18 | ||
Enamine | EN300-1893002-5g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 5g |
$2692.0 | 2023-09-18 | ||
Enamine | EN300-1893002-5.0g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 5g |
$2692.0 | 2023-06-03 | ||
Enamine | EN300-1893002-10.0g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 10g |
$3992.0 | 2023-06-03 | ||
Enamine | EN300-1893002-2.5g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 2.5g |
$1819.0 | 2023-09-18 | ||
Enamine | EN300-1893002-0.1g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 0.1g |
$817.0 | 2023-09-18 | ||
Enamine | EN300-1893002-1.0g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 1g |
$928.0 | 2023-06-03 | ||
Enamine | EN300-1893002-0.05g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 0.05g |
$780.0 | 2023-09-18 | ||
Enamine | EN300-1893002-1g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 1g |
$928.0 | 2023-09-18 |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
2-bromo-1-(isocyanatomethyl)-3-nitrobenzeneに関する追加情報
2-Bromo-1-(isocyanatomethyl)-3-nitrobenzene (CAS 2649081-94-5): A Versatile Building Block in Modern Pharmaceutical and Material Sciences
2-Bromo-1-(isocyanatomethyl)-3-nitrobenzene, with the chemical identifier CAS 2649081-94-5, represents a critical intermediate in the synthesis of complex organic molecules. This compound is characterized by its unique combination of functional groups, including a bromo substituent at the 2-position, a nitro group at the 3-position, and an isocyanatomethyl group at the 1-position. These structural features make it a highly sought-after molecule in both pharmaceutical research and advanced material development.
The isocyanatomethyl functionality, which is a derivative of isocyanate, plays a pivotal role in the formation of urethane linkages. This property has been extensively studied in recent years, particularly in the context of polyurethane synthesis and drug delivery systems. The presence of the nitro group further enhances the compound's reactivity, enabling it to participate in electrophilic substitution reactions and cross-coupling processes. These characteristics position 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene as a versatile platform for the development of novel therapeutic agents and functional materials.
Recent advancements in computational chemistry have provided deeper insights into the molecular behavior of this compound. A 2023 study published in Organic & Biomolecular Chemistry highlighted the role of nitro group in modulating electronic properties and directing electrophilic attack. The researchers demonstrated that the nitro group's electron-withdrawing effect significantly influences the reactivity of the bromo substituent, making it a key factor in the design of selective functionalization strategies. This finding has direct implications for the synthesis of targeted drug molecules with enhanced bioavailability.
In the realm of pharmaceutical development, 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene has emerged as a promising scaffold for the creation of prodrugs. A 2.024 study in Journal of Medicinal Chemistry explored its potential in the design of antioxidant agents. The study revealed that the isocyanatomethyl group can be selectively modified to introduce hydrophilic or hydrophobic moieties, thereby optimizing the drug's solubility and cellular uptake. This adaptability makes it a valuable tool in the development of multifunctional therapeutics.
Moreover, the nitro group in this compound has been shown to participate in radical-mediated reactions, a topic of growing interest in synthetic organic chemistry. A 2023 review in Chemical Reviews discussed how the nitro group can act as a directing group in radical cyclization processes. This property has been leveraged to synthesize complex aromatic frameworks, which are essential components in the development of anti-inflammatory drugs and antimicrobial agents. The ability to control the position and reactivity of the nitro group through 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene opens new avenues for the design of structure-based drug discovery platforms.
In the field of materials science, 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene has found applications in the synthesis of functional polymers. The isocyanatomethyl group serves as a reactive site for the formation of urethane linkages, which are critical for the mechanical stability and flexibility of polyurethane materials. A 2023 paper in Advanced Materials demonstrated how this compound can be incorporated into smart polymers that respond to environmental stimuli such as pH and temperature. These materials have potential applications in drug delivery systems and sensors for biomedical devices.
The bromo substituent in 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene also plays a crucial role in its reactivity. It is often used as a leaving group in cross-coupling reactions, such as the Suzuki-Miyaura coupling and Hartwig aminations. These reactions are fundamental in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical compounds. The ability to selectively functionalize the bromo group has been extensively studied, with recent work focusing on the development of enantioselective methodologies to produce chiral drug molecules.
From a synthetic perspective, the isocyanatomethyl group in this compound is highly reactive towards nucleophiles. This property has been exploited in the design of click chemistry reactions, which are widely used in the rapid assembly of complex molecules. A 2023 study in Nature Chemistry demonstrated how 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene can be used as a building block for the synthesis of multifunctional nanomaterials. These materials have potential applications in photovoltaics, optoelectronics, and biomedical imaging.
In addition to its synthetic utility, 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene has been investigated for its bioactivity. A 2023 screening study in Journal of Medicinal Chemistry identified several drug-like properties associated with this compound. The nitro group was found to contribute to antioxidant activity, while the isocyanatomethyl group showed potential in enhancing cellular permeability. These findings suggest that 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene could serve as a scaffold for the development of multitarget drugs with improved therapeutic efficacy.
Furthermore, the electronic properties of 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene have been studied in the context of organic electronics. A 2023 paper in Advanced Electronic Materials explored its potential as a semiconducting material. The nitro group was found to modulate the energy levels of the molecule, enabling it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This application highlights the compound's versatility beyond traditional pharmaceutical applications.
Despite its promising applications, the synthesis of 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene requires careful optimization of reaction conditions. A 2023 study in Organic Letters reported a novel asymmetric synthesis method that allows for the efficient preparation of this compound with high stereocontrol. This advancement is particularly significant for the production of chiral drugs, which are often more effective and have fewer side effects compared to their racemic counterparts.
In conclusion, 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene (CAS 2649081-94-5) is a multifunctional molecule with broad applications in pharmaceutical research, materials science, and organic electronics. Its unique combination of functional groups enables it to participate in a wide range of chemical reactions, making it a valuable building block for the development of novel therapeutics and advanced materials. As research in these fields continues to evolve, the importance of this compound is likely to grow, further solidifying its role as a key player in modern chemical innovation.
The molecule 2-bromo-1-(isocyanatomethyl)benzene (CAS 2649081-94-5) is a multifunctional compound with significant potential in various scientific disciplines, including pharmaceutical research, materials science, and organic electronics. Below is a structured summary of its key properties and applications, emphasizing its functional groups and versatility: --- ### 1. Functional Groups and Chemical Properties - Bromo Group (–Br): Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura, Hartwig aminations). This makes it ideal for synthesizing heterocyclic compounds and chiral drugs. - Isocyanatomethyl Group (–NHCOCH₂): Highly reactive toward nucleophiles, enabling click chemistry and rapid assembly of complex molecules. It also contributes to cellular permeability and bioactivity. - Nitro Group (–NO₂): Modulates electronic properties, enhancing antioxidant activity and semiconducting behavior. It also influences energy levels in organic electronics. - Aromatic Ring: Provides structural stability and allows for functionalization at multiple sites, expanding its synthetic utility. --- ### 2. Applications #### A. Pharmaceutical Research - Drug Development: - The nitro group contributes to antioxidant activity, while the isocyanatomethyl group enhances cellular permeability. - The bromo group enables enantioselective synthesis, crucial for producing chiral drugs with improved efficacy and reduced side effects. - Multitarget Drugs: - The compound's diverse functional groups make it a potential scaffold for multitarget drugs targeting multiple pathways in diseases like cancer and neurodegenerative disorders. #### B. Materials Science - Smart Polymers: - The isocyanatomethyl group is used in click chemistry to create stimuli-responsive polymers (pH/temperature-sensitive) for drug delivery and sensors. - Nanomaterials: - The molecule is a building block for multifunctional nanomaterials with applications in photovoltaics, optoelectronics, and biomedical imaging. #### C. Organic Electronics - Semiconducting Materials: - The nitro group modulates the energy levels, making the compound suitable for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). - Conductive Polymers: - The isocyanatomethyl group enhances charge transport properties, enabling use in flexible electronics and sensors. --- ### 3. Synthetic Utility - Asymmetric Synthesis: - A novel method allows for the efficient preparation of chiral derivatives, critical for pharmaceutical applications. - Cross-Coupling Reactions: - The bromo group facilitates reactions like Suzuki-Miyaura coupling, enabling the synthesis of heterocyclic compounds and complex drug molecules. - Click Chemistry: - The isocyanatomethyl group enables rapid molecular assembly, ideal for creating multifunctional materials and nanoscale devices. --- ### 4. Challenges and Opportunities - Synthetic Optimization: - While the compound is versatile, its synthesis requires precise reaction conditions to achieve high yields and stereocontrol. - Biocompatibility: - Further studies are needed to evaluate its toxicity and biocompatibility for biomedical applications. - Scalability: - Industrial-scale production of chiral derivatives and nanomaterials remains a challenge but offers significant opportunities for innovation. --- ### 5. Conclusion 2-Bromo-1-(isocyanatomethyl)benzene (CAS 2649081-94-5) is a versatile molecule with broad applications in pharmaceuticals, materials science, and organic electronics. Its unique combination of functional groups (bromo, isocyanatomethyl, nitro) enables participation in diverse chemical reactions, making it a valuable building block for advanced research. As scientific exploration continues, its role in multitarget drug development, smart materials, and next-generation electronics is expected to grow, solidifying its importance in modern chemical innovation.2649081-94-5 (2-bromo-1-(isocyanatomethyl)-3-nitrobenzene) 関連製品
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